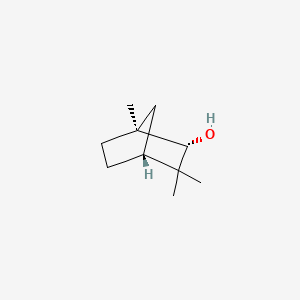

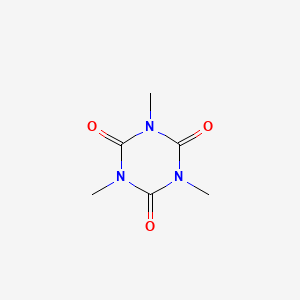

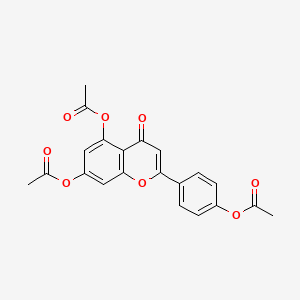

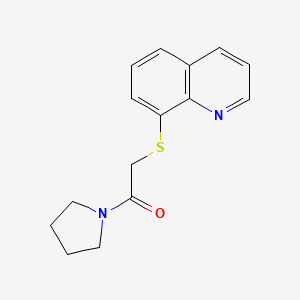

![molecular formula C16H18N2S B1199786 Methyl[3-(10H-phenothiazin-10-YL)propyl]amine CAS No. 2095-20-7](/img/structure/B1199786.png)

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine

Overview

Description

Phenothiazine derivatives, including Methyl[3-(10H-phenothiazin-10-yl)propyl]amine, are significant in various scientific fields due to their unique chemical structure and properties. These compounds are synthesized through sophisticated organic reactions, offering diverse functionalities for applications in materials science, electronics, and photophysics.

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves palladium-catalyzed amination reactions. For example, a co-crystal structure of phenothiazine derivatives was synthesized through palladium-catalyzed amination, showcasing the compound's complex molecular architecture and isomeric properties (Nikulin et al., 2008). Additionally, the synthesis of secondary amine derivatives from 3-formyl-10-methylphenothiazine highlights the versatility of phenothiazine as a core structure for further chemical modifications (Kremers & Steele, 1967).

Molecular Structure Analysis

Phenothiazine derivatives exhibit interesting molecular structures, as evidenced by studies on 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives. These studies not only provided insight into their synthesis but also detailed structural properties through experimental and theoretical analyses (Al-Zahrani et al., 2016).

Chemical Reactions and Properties

Phenothiazine compounds undergo various chemical reactions, leading to a wide array of derivatives with unique properties. For instance, electroactive hydrazones derived from phenothiazine aldehydes have been explored for their hole transporting materials' potential, indicative of the diverse chemical reactivity and application possibilities of these compounds (Bieliauskas et al., 2012).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as fluorescence and thermal behavior, are significantly influenced by their molecular structure. Schiff base dimers based on the phenothiazine heterocycle, for instance, exhibit green light emission with high fluorescence quantum yield and thermal stability, demonstrating the impact of molecular design on the physical properties of these compounds (Zabulica et al., 2013).

Chemical Properties Analysis

The chemical properties of phenothiazine derivatives, such as electrochemical behavior and reactivity towards various reagents, are crucial for their application in electronic devices and materials science. The synthesis and study of 3,7-dianilino substituted N-hexyl phenothiazines highlighted their remarkable semiquinone formation constants and low potential reversible oxidations, underscoring the rich electrochemical properties of these molecules (Pereteanu & Müller, 2013).

Scientific Research Applications

Antimicrobial Activity

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine, as part of the phenothiazine class, has been recognized for its antimicrobial properties. Studies have indicated that phenothiazines, including compounds like methylene blue, exhibit broad-spectrum antimicrobial activity against various pathogens. These compounds have been found to modify cell permeability, enhancing the activity of conventional antibiotics, reversing natural resistance to specific antibiotics, and exhibiting strong activity against multi-drug resistant forms of Mycobacterium tuberculosis (Kristiansen & Amaral, 1997).

Anticancer and Antiprotozoal Agents

The phenothiazine scaffold, which includes this compound derivatives, has been highlighted for its potential in developing anticancer and antiprotozoal agents. Research over the second decade of the 2000s has revealed that these compounds show promising IC50 values against cancer cells and protozoa. Notably, compounds bearing halogens or electron-withdrawing groups at the 2-position of the phenothiazine ring have shown enhanced biological activities, indicating a favorable direction for developing new anticancer and antiprotozoal compounds with minimal cytotoxicity (González-González et al., 2021).

Broad Spectrum of Biological Activities

Phenothiazines, including this compound derivatives, have been found to exhibit a wide range of biological activities beyond their antimicrobial and anticancer properties. Recent medicinal chemistry investigations have highlighted their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from the compounds' interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Multiple Non-Psychiatric Effects

The phenothiazine group, which encompasses this compound derivatives, has been extensively used in psychiatric treatment but also possesses a variety of non-psychiatric effects. These include antimicrobial, antiprionic, anticancerous activities, suggesting that a comprehensive understanding of these drugs could lead to novel clinical applications beyond their traditional use in treating psychiatric disorders (Sudeshna & Parimal, 2010).

Safety and Hazards

The safety information for “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .

Mechanism of Action

Target of Action

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is a psychotherapeutic drug . It primarily targets the reuptake transporters in the brain, inhibiting the reabsorption of certain neurotransmitters . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Mode of Action

The compound binds to the reuptake transporters, blocking them from reabsorbing the neurotransmitters back into the neuron . This results in an increased concentration of neurotransmitters in the synaptic cleft, which can enhance the transmission of signals across the synapse .

Biochemical Pathways

The inhibition of reuptake can affect mood regulation, pain perception, and other neurological functions .

Result of Action

The inhibition of neurotransmitter reuptake by this compound can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can enhance neurotransmission, potentially leading to changes in mood, perception of pain, and other neurological effects .

properties

IUPAC Name |

N-methyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18/h2-5,7-10,17H,6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCOVPRTRIBGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175127 | |

| Record name | Desmonomethylpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2095-20-7 | |

| Record name | Desmonomethylpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmonomethylpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[3-(10H-phenothiazin-10-yl)propyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHYLPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2SJ5WR9AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)